![molecular formula C18H21NO3 B2879674 N-(2-butoxyphenyl)-2-methoxybenzamide CAS No. 449166-94-3](/img/structure/B2879674.png)
N-(2-butoxyphenyl)-2-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “N-(2-butoxyphenyl)-2-methoxybenzamide” is not available in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties for “N-(2-butoxyphenyl)-2-methoxybenzamide” are not available in the retrieved sources .Scientific Research Applications
- Researchers have investigated the antimycobacterial potential of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides, including N-(2-butoxyphenyl)-2-methoxybenzamide . These compounds were screened against Mycobacterium tuberculosis strains, and some exhibited activity comparable to or higher than rifampicin. For instance, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide demonstrated significant antimycobacterial activity with minimal cytotoxicity.
- N-(2-butoxyphenyl)-2-methoxybenzamide, also known as 2-butoxyethanol, finds use in industry for degreasing and detergent applications . It acts as a surfactant in both domestic and industrial products. Additionally, it serves as an active component in fracturing fluids, drilling stabilizers, and oil slick dispersants.
- The Suzuki–Miyaura cross-coupling reaction is widely applied for carbon–carbon bond formation. Although not directly related to N-(2-butoxyphenyl)-2-methoxybenzamide, this reaction involves boron reagents and has broad implications in synthetic chemistry . Researchers continue to explore novel applications and catalysts within this field.
Antimycobacterial Activity
Industrial Applications
Suzuki–Miyaura Coupling
Mechanism of Action
Target of Action
N-(2-butoxyphenyl)-2-methoxybenzamide (N23Ps) is a novel class of antifibrotic therapeutics . The primary targets of N23Ps are aberrant fibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) in fibrotic diseases .
Mode of Action
N23Ps interact with their targets by suppressing myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altering cell shapes . This unique mode of action inhibits the fibrogenic processes that lead to fatal chronic diseases .
Biochemical Pathways
Transcriptomics studies have identified smurf2 as a potential therapeutic target network . SMURF2 is a known regulator of TGF-beta signaling, which plays a crucial role in fibrosis. Therefore, it is plausible that N23Ps may exert their antifibrotic effects by modulating this pathway.
Result of Action
The molecular and cellular effects of N23Ps action include the suppression of myofibroblast transdifferentiation and ECM deposition . This results in the inhibition of fibrogenic processes, thereby preventing the progression of fibrotic diseases . Antifibrotic activity of N23Ps was verified by proteomics in a human ex vivo tissue fibrosis disease model, suppressing profibrotic markers SERPINE1 and CXCL8 .
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-4-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGYQJLOPPGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-methoxybenzamide |
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